REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[NH4+].[C:5](Cl)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CC(C)=O>[C:5]([N:3]=[C:2]=[S:1])(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1|
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Name
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|
Quantity
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12.35 g
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Type
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reactant
|
Smiles
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[S-]C#N.[NH4+]
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Name
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|
Quantity
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17.3 mL
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Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
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Type
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CUSTOM
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Details
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with stirring over 2 mins
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The temperature rose from 22° C. to 38° C. over the addition
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Type
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CUSTOM
|
Details
|
a white precipitate formed
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Type
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STIRRING
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Details
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The reaction was stirred at room temperature for a further 75 mins
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Duration
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75 min
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
|
Details
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washed with acetone (20 ml)
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |